![molecular formula C20H23FN2O3S B2838365 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 1005298-99-6](/img/structure/B2838365.png)
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Radical Aminocyclization
A study by Xiao-Feng Xia et al. (2016) explored a copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide (NFSI), producing a range of isoquinoline-1,3-diones through a radical addition and cyclization pathway. This research demonstrates the synthetic utility of NFSI in constructing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their biological activities (Xiao-Feng Xia et al., 2016).
Synthesis of Fluorophore Analogues
Another study, conducted by M. Kimber et al. (2003), focused on the synthesis and spectroscopic study of 4- and 5-methoxy isomers of a benzenesulfonamide-derived fluorophore precursor. This work illustrates the importance of structural modifications in developing new fluorophores for potential applications in bioimaging and sensors (M. Kimber et al., 2003).
Antimicrobial Activity of Novel Compounds
S. Vanparia et al. (2010) reported the synthesis, characterization, and antimicrobial study of novel benzenesulfonamide derivatives. Their findings indicate significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of sulfonamide derivatives in developing new antimicrobials (S. Vanparia et al., 2010).
Tubulin Polymerization Inhibitors for Cancer Therapy
Research by P. S. Srikanth et al. (2016) on 2-anilino-3-aroylquinolines as tubulin polymerization inhibitors revealed potent antiproliferative activity against several cancer cell lines. These compounds, by disrupting tubulin polymerization, offer a promising approach to cancer treatment (P. S. Srikanth et al., 2016).
Fluoroquinolones: Antibacterial Agents
A comprehensive review by J. S. Wolfson and D. Hooper (1985) on fluoroquinolones outlines the structures, mechanisms of action, resistance, and activity spectra of these compounds. This underscores the critical role of fluorinated compounds in developing antibacterial agents (J. S. Wolfson & D. Hooper, 1985).
properties
IUPAC Name |
4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-6-8-17(12-18(15)23)22-27(25,26)19-9-7-16(21)11-14(19)3/h6-9,11-13,22H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWEQUEGFWAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide |
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